3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C7H7F3N2O2S and its molecular weight is 240.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazoles, which are part of the structure of this compound, are known to interact with a variety of biological targets. They are often used as building blocks in medicinal chemistry due to their versatility .
Mode of Action
The exact mode of action would depend on the specific biological target. Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazoles can participate in the synthesis of more complex heterocyclic systems, affecting various biochemical pathways . The specific pathways affected by this compound would depend on its exact biological target.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . Additionally, it participates in the synthesis of disubstituted pyrimidines . These interactions highlight its versatility as a biochemical reagent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects are likely due to the compound’s ability to modulate oxidative stress and enzyme activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, pyrazole derivatives have been found to participate in copper-catalyzed pyrazole N-arylation . This interaction suggests that the compound can modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Pyrazole-based self-aggregates have been detected in the gas phase, indicating an equilibrium between monomers, dimers, and trimers . This equilibrium can influence the compound’s activity and stability in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have shown varying degrees of antimicrobial activity depending on the concentration used . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of disubstituted pyrimidines and its participation in copper-catalyzed pyrazole N-arylation highlight its involvement in complex biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For instance, the compound’s ability to undergo alkylation with alkyl iodides suggests that it can be modified and transported to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Pyrazole-based compounds have been shown to form self-aggregates, indicating their potential to localize within specific subcellular structures .
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)6-4-3-15(13,14)2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGURQVXVXBYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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